C.I. Pigment Orange 43
Overview
Description
C.I. Pigment Orange 43, also known as Perinone Orange GR, is a perinone orange pigment with bright color and outstanding lightfastness . It is used in various applications including coatings, plastics, and printing pastes .
Synthesis Analysis
The synthesis of C.I. Pigment Orange 43 involves a condensation reaction of 1,4,5,8-naphthalenetetracarboxylic acid with o-phenylenediamine at 120 °C in glacial acetic acid medium . The resulting mixture of cis (blue-red) and trans (yellow-red) isomers is separated using a potassium hydroxide-ethanol solution . The trans isomer is precipitated, filtered, and the crude pigment is hydrolyzed to prepare C.I. Pigment Orange 43 by pigmentation treatment .Molecular Structure Analysis
The molecular structure of the pigment is a trans isomer, giving a red light orange . The molecular formula is C26H12N4O2 .Physical And Chemical Properties Analysis
C.I. Pigment Orange 43 is a fine orange powder . It is insoluble in acetone, alcohol, chloroform, and toluene, and slightly soluble in o-chlorophenol and pyridine . It has a relative density of 1.49-1.87, a bulk density of 12.4-15.6 lb/gal, a melting point of 460 °C, and an average particle size of 0.07 μm .Scientific Research Applications
Genetic Toxicology
- Field : Biological Systems
- Application : C.I. Pigment Orange 43 has been used in genetic toxicology studies, specifically in the Salmonella/E.coli Mutagenicity Test or Ames Test .
- Method : The Ames Test involves using bacteria to test whether a given chemical can cause mutations in the DNA of the test organisms .
- Results : The study concluded that C.I. Pigment Orange 43 showed positive results in the Bacterial Mutagenicity study .
High-Performance Organic Pigments
- Field : Material Science
- Application : C.I. Pigment Orange 43 is a highly important commercial pigment, especially for plastics .
- Method : The pigment provides a brilliant orange color and has very good fastness properties. Its commercial manufacture involves a challenging multistage procedure .
- Results : It is one of the most expensive organic pigments on the market due to its high performance and the complexity of its manufacturing process .
Solar Cell Research
- Field : Renewable Energy
- Application : C.I. Pigment Orange 43 is a potential candidate for applications requiring well-defined and intense orange coloration, such as in solar cell research where colored dyes are used to enhance light absorption.
- Results : The pigment’s excellent lightfastness properties make it a promising material for enhancing the efficiency of solar cells.
Automotive Paints
- Field : Automotive Industry
- Method : The pigment is mixed into the paint, providing a brilliant orange color that is resistant to fading .
- Results : The use of this pigment in automotive paints results in a durable and vibrant color that can withstand various environmental conditions .
Printing Inks
- Field : Printing Industry
- Application : C.I. Pigment Orange 43 is used in printing inks, including water-based inks, solvent inks, and UV inks .
- Method : The pigment is incorporated into the ink formulation, contributing to the ink’s color and performance .
- Results : The use of this pigment in printing inks provides high-quality prints with excellent color fastness .
Plastic Applications
- Field : Plastics Industry
- Application : C.I. Pigment Orange 43 is used for coloring various types of plastics, including PVC, rubber, PS, PP, PE, and PU .
- Method : The pigment is added during the plastic manufacturing process to provide color .
- Results : The use of this pigment in plastics results in products with a vibrant orange color that is resistant to fading .
Architectural Coatings
- Field : Construction Industry
- Application : C.I. Pigment Orange 43 is suggested for architectural coatings .
- Method : The pigment is mixed into the coating material, providing a brilliant orange color that is resistant to fading .
- Results : The use of this pigment in architectural coatings results in a durable and vibrant color that can withstand various environmental conditions .
Coil Coatings
- Field : Metal Coating Industry
- Application : C.I. Pigment Orange 43 is suggested for coil coatings .
- Method : The pigment is incorporated into the coil coating formulation, contributing to the coating’s color and performance .
- Results : The use of this pigment in coil coatings provides high-quality coatings with excellent color fastness .
Offset Inks
- Field : Printing Industry
- Application : C.I. Pigment Orange 43 is suggested for offset inks .
- Method : The pigment is added during the ink manufacturing process to provide color .
- Results : The use of this pigment in offset inks results in prints with a vibrant orange color that is resistant to fading .
properties
IUPAC Name |
3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12N4O2/c31-25-15-12-10-14-22-16(26(32)30-20-8-4-2-6-18(20)28-24(14)30)11-9-13(21(15)22)23-27-17-5-1-3-7-19(17)29(23)25/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBWPZSGHAXYGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C(=O)N7C5=NC8=CC=CC=C87 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12N4O2 | |
Record name | C.I. PIGMENT ORANGE 43 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20919 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025913 | |
Record name | C.I. Pigment Orange 43 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. pigment orange 43 is a fine orange powder. (NTP, 1992) | |
Record name | C.I. PIGMENT ORANGE 43 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20919 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 63 °F (NTP, 1992) | |
Record name | C.I. PIGMENT ORANGE 43 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20919 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Bisbenzimidazo[2,1-b:2',1'-i]benzo[lmn][3,8]phenanthroline-8,17-dione | |
CAS RN |
4424-06-0 | |
Record name | C.I. PIGMENT ORANGE 43 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20919 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pigment Orange 43 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4424-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 71105 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004424060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisbenzimidazo[2,1-b:2',1'-i]benzo[lmn][3,8]phenanthroline-8,17-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Orange 43 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bisbenzimidazo[2,1-b:2',1'-i]benzo[lmn][3,8]phenanthroline-8,17-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.